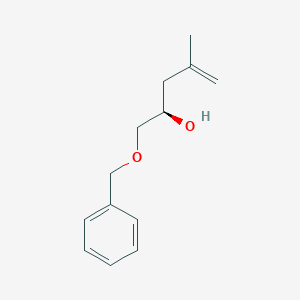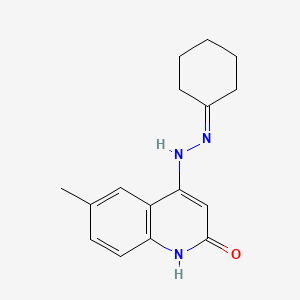
2-Chloro-3-ethyl-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-ethyl-6-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of chloro, ethyl, and nitro substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine . The reaction conditions often include refluxing in ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions
2-Chloro-3-ethyl-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of 2-amino-3-ethyl-6-nitroquinoline.
Reduction: Formation of 2-chloro-3-ethyl-6-aminoquinoline.
Oxidation: Formation of 2-chloro-3-carboxy-6-nitroquinoline.
科学的研究の応用
2-Chloro-3-ethyl-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with biological macromolecules.
Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-ethyl-6-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro and ethyl groups enhance its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
2-Chloro-6-nitroquinoline: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Ethyl-6-nitroquinoline: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-3-methyl-6-nitroquinoline: Similar structure but with a methyl group instead of an ethyl group, potentially altering its reactivity and biological effects.
Uniqueness
2-Chloro-3-ethyl-6-nitroquinoline is unique due to the combination of chloro, ethyl, and nitro substituents on the quinoline ring. This unique combination enhances its chemical reactivity and broadens its range of applications in medicinal and industrial chemistry .
特性
CAS番号 |
610320-22-4 |
|---|---|
分子式 |
C11H9ClN2O2 |
分子量 |
236.65 g/mol |
IUPAC名 |
2-chloro-3-ethyl-6-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-7-5-8-6-9(14(15)16)3-4-10(8)13-11(7)12/h3-6H,2H2,1H3 |
InChIキー |
ZMAMZUFPIWZXQR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


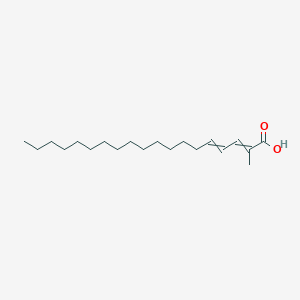
![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)
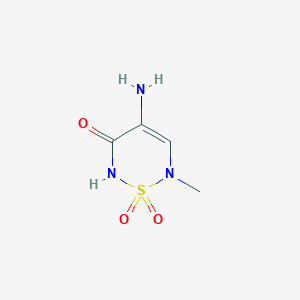
![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
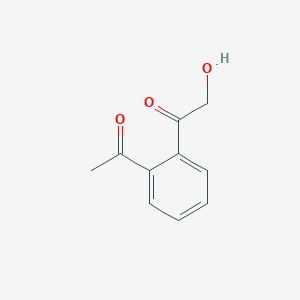
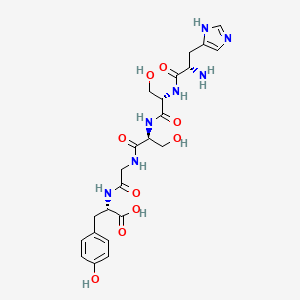
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
